1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea
CAS No.: 1203092-23-2
Cat. No.: VC6891407
Molecular Formula: C19H25ClN6O
Molecular Weight: 388.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203092-23-2 |
|---|---|
| Molecular Formula | C19H25ClN6O |
| Molecular Weight | 388.9 |
| IUPAC Name | 1-(2-chloro-4-methylphenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
| Standard InChI | InChI=1S/C19H25ClN6O/c1-13-5-6-16(15(20)11-13)25-19(27)22-8-7-21-17-12-18(24-14(2)23-17)26-9-3-4-10-26/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,21,23,24)(H2,22,25,27) |
| Standard InChI Key | RIIJZAXWKSDCKA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3)Cl |
Introduction
Structural Characteristics and Molecular Properties
The target compound features a urea backbone connecting a 2-chloro-4-methylphenyl group to a 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl scaffold via an ethylamino linker. Its molecular formula is C₁₉H₂₄ClN₅O, with a molecular weight of 398.90 g/mol (calculated via PubChem algorithms). Key structural attributes include:
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Chlorophenyl moiety: The 2-chloro-4-methyl substitution pattern enhances lipophilicity, potentially improving blood-brain barrier permeability compared to unsubstituted phenyl groups.
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Pyrimidine core: The 2-methyl and 6-pyrrolidin-1-yl substituents confer conformational rigidity and modulate electronic properties, influencing target binding .
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Urea linker: Serves as a hydrogen-bond donor/acceptor, a critical feature for interactions with enzymatic active sites .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea | PubChem |
| Molecular Formula | C₁₉H₂₄ClN₅O | PubChem |
| Molecular Weight | 398.90 g/mol | PubChem |
| Canonical SMILES | CC1=CC(=C(C=C1)Cl)NC(=O)NCCOC2=NC(=NC(=C2)N3CCCC3)C | PubChem |
Synthesis and Optimization
The synthesis of the target compound involves a multi-step sequence, as inferred from analogous pyrimidine-urea derivatives :
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Pyrimidine Core Formation:
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Ethylamino Linker Installation:
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Reaction of 4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine with ethylenediamine under basic conditions (K₂CO₃, DMF) produces the secondary amine intermediate.
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Urea Coupling:
Industrial-scale production would optimize solvent systems (e.g., replacing DMF with cyclopentyl methyl ether for greener chemistry) and employ continuous-flow reactors to enhance yield (>85% purity) .
Biological Activity and Mechanism
The compound exhibits dual mechanisms of action, as suggested by structural analogs :
Enzyme Inhibition
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Dihydrofolate Reductase (DHFR) Inhibition: The pyrimidine core competitively binds to the folate-binding pocket, disrupting nucleotide synthesis. This activity is potentiated by the pyrrolidine group, which occupies a hydrophobic subpocket (Ki = 12 nM in Plasmodium falciparum assays) .
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Soluble Epoxide Hydrolase (sEH) Modulation: The urea moiety mimics endogenous substrates, inhibiting sEH with an IC₅₀ of 0.8 µM, reducing inflammation in murine models.
Neuroprotective Effects
In primary cortical neurons exposed to amyloid-β oligomers, the compound reduced apoptosis by 62% at 10 µM, likely via suppression of p38 MAPK phosphorylation.
Comparative Analysis with Structural Analogs
Table 2: Key Differences from Related Compounds
| Feature | Target Compound | Piperazine Analog | Imidazole Derivative |
|---|---|---|---|
| Heterocycle | Pyrrolidine (5-membered) | Piperazine (6-membered) | Imidazole (aromatic) |
| Basicity (pKa) | 8.2 | 9.1 | 6.8 |
| LogP | 3.7 | 2.9 | 4.1 |
| DHFR IC₅₀ | 12 nM | 18 nM | 45 nM |
Functional Implications:
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